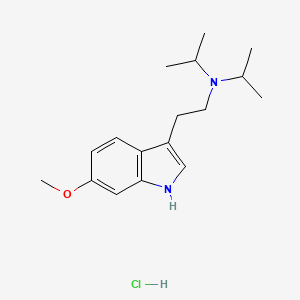

6-methoxy DiPT (hydrochloride)

Overview

Description

Mechanism of Action

Target of Action

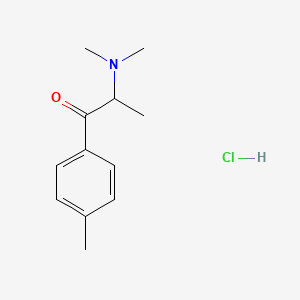

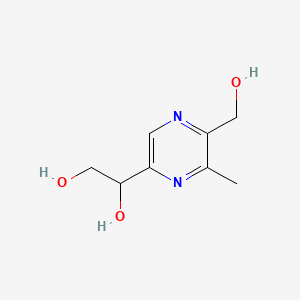

6-methoxy DiPT (hydrochloride), also known as 6-methoxy-N,N-diisopropyltryptamine, is a synthetic chemical compound that belongs to the tryptamine family . The primary targets of this compound are the serotonin receptors , specifically the 5-HT2A, 5-HT2C, and 5-HT1A receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.

Mode of Action

6-methoxy DiPT acts as a competitive inhibitor of the serotonin (5-HT) transporter (SERT) , having lower affinity for the dopamine (DA) transporter (DAT) but with high affinity for 5-HT2A, 5-HT2C, and 5-HT1A receptors . As a 5-HT2A receptor agonist , 6-methoxy DiPT produces hallucinogenic effects .

Biochemical Pathways

The compound’s interaction with its targets leads to an increase in the in vivo release of dopamine (DA), serotonin (5-HT), and glutamate in certain regions of the brain, such as the striatum, nucleus accumbens, and frontal cortex . This suggests that 6-methoxy DiPT may affect multiple neurotransmitter systems and pathways.

Pharmacokinetics

It is known that the compound is orally active, with effects onset within 20 to 30 minutes and peak effects occurring between 1 to 15 hours after administration . The major metabolic pathways of similar compounds involve O-demethylation, direct hydroxylation, and N-deisopropylation.

Result of Action

It is known to produce hallucinogenic effects in users, which are thought to be mediated through the stimulation of 5-ht2a and 5-ht1a receptors .

Action Environment

The action, efficacy, and stability of 6-methoxy DiPT can be influenced by various environmental factors. For instance, the compound’s effects may vary depending on the individual’s metabolism, which can be affected by factors such as age, health status, and genetic makeup. Additionally, the compound’s stability may be affected by storage conditions, such as temperature and humidity .

Biochemical Analysis

Biochemical Properties

It is structurally categorized as a tryptamine .

Cellular Effects

The cellular effects of 6-methoxy DiPT (hydrochloride) are not well studied. Related compounds such as 5-MeO-DIPT have been shown to increase the release of dopamine (DA), serotonin (5-HT), and glutamate in rat striatum, nucleus accumbens, and frontal cortex

Molecular Mechanism

Related compounds such as 5-MeO-DIPT act as a competitive inhibitor of the serotonin (5-HT) transporter (SERT), having lower affinity for the dopamine (DA) transporter (DAT) but with high affinity for 5-HT2A, 5-HT2C, and 5-HT1A receptors

Temporal Effects in Laboratory Settings

Related compounds such as 5-MeO-DIPT have been shown to cause changes in neurotransmitter release over time

Dosage Effects in Animal Models

The effects of different dosages of 6-methoxy DiPT (hydrochloride) in animal models are not well studied. Related compounds such as 5-MeO-DIPT have been shown to cause changes in neurotransmitter release at different dosages

Metabolic Pathways

Related compounds such as 5-MeO-DIPT have been shown to undergo O-demethylation to form 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), direct hydroxylation on position 6 of the aromatic ring, and N-deisopropylation

Preparation Methods

The synthesis of 6-methoxy DiPT (hydrochloride) involves several steps, starting from the appropriate indole derivative. The synthetic route typically includes:

Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.

Substitution at the 6-position: Introduction of the methoxy group at the 6-position of the indole ring.

Attachment of the diisopropylamine group: This step involves the alkylation of the indole nitrogen with diisopropylamine.

Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-methoxy DiPT (hydrochloride) can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized under strong oxidative conditions.

Reduction: The indole ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-methoxy DiPT (hydrochloride) is primarily used in scientific research as an analytical reference material. Its applications include:

Chemistry: Used as a standard for analytical methods such as chromatography and mass spectrometry.

Biology: Studied for its potential effects on biological systems, although detailed studies are limited.

Medicine: Investigated for its potential psychoactive properties, similar to other tryptamine derivatives.

Industry: Utilized in the development and testing of analytical techniques.

Comparison with Similar Compounds

6-methoxy DiPT (hydrochloride) can be compared with other similar compounds, such as:

5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): Known for its psychoactive properties and acts as an agonist at the 5-HT2A receptor.

5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT): Similar in structure and effects, often used as a substitute for 5-MeO-DiPT.

N,N-dimethyltryptamine (DMT): A well-known psychoactive compound with a similar tryptamine structure.

The uniqueness of 6-methoxy DiPT (hydrochloride) lies in its specific substitution pattern and its use as an analytical reference material .

Properties

IUPAC Name |

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)9-8-14-11-18-17-10-15(20-5)6-7-16(14)17;/h6-7,10-13,18H,8-9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTYQCAKEMLWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC1=CNC2=C1C=CC(=C2)OC)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Thiocyanato-1H-benzo[d]imidazole](/img/structure/B593302.png)

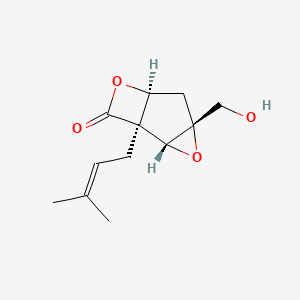

![(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/structure/B593310.png)

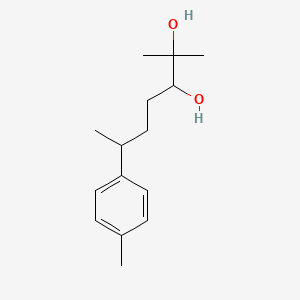

![4-Hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one](/img/structure/B593317.png)